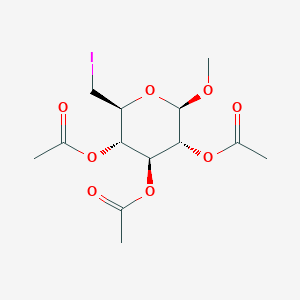

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside

Description

Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-β-d-glucopyranoside is a modified monosaccharide derivative widely used in glycosylation reactions, carbohydrate chemistry, and drug discovery. The compound features a β-d-glucopyranose core with acetyl protecting groups at positions 2, 3, and 4, a methyl group at the anomeric position, and a 6-deoxy-6-iodo substitution. The iodine atom at C6 enhances its utility as a precursor for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions). Its synthesis typically involves iodination of a 6-hydroxyl intermediate followed by selective acetylation . Characterization via NMR, IR, and mass spectrometry confirms its structure and purity .

Properties

Molecular Formula |

C13H19IO8 |

|---|---|

Molecular Weight |

430.19 g/mol |

IUPAC Name |

[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate |

InChI |

InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13-/m1/s1 |

InChI Key |

WKINNAVZJINYDX-UJPOAAIJSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CI |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI |

Origin of Product |

United States |

Preparation Methods

Starting Material

- Methyl α-D-glucopyranoside is used as the initial substrate due to its availability and suitable stereochemistry for selective modification.

Iodination Procedure

- The iodination is performed by reacting methyl α-D-glucopyranoside with iodine (I2) in the presence of imidazole as a base.

- The reaction mixture typically contains:

- Methyl α-D-glucopyranoside (e.g., 8.35 g, 31.8 mmol)

- Imidazole (e.g., 6.51 g, 95.6 mmol, 3.7 equiv)

- Iodine (e.g., 9.96 g, 39.2 mmol, 1.5 equiv)

- The iodine is added gradually over 30 minutes to the stirred mixture.

- The reaction is then refluxed for 1 hour to ensure complete iodination at the 6-position.

- After completion, the mixture is cooled to room temperature and extracted with water to remove impurities.

Acetylation Procedure

- The crude iodinated product is dissolved in a mixture of acetic anhydride and pyridine (1:1 ratio).

- The solution is stirred overnight at room temperature to acetylate the free hydroxyl groups at positions 2, 3, and 4.

- After acetylation, solvents are removed under reduced pressure.

- The crude product is purified by column chromatography using an ethyl acetate:hexane mixture (1:1) as eluent.

- The final product, Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside, is obtained as a white solid with a typical yield of around 63%.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodination | I2 (1.5 equiv), imidazole (3.7 equiv), reflux 1 h | Crude | Selective 6-position iodination |

| Acetylation | Ac2O:pyridine (1:1), stir overnight at room temp | 63 | Protects 2,3,4-OH groups as acetates |

| Purification | Column chromatography (EtOAc:Hex 1:1) | - | White solid product |

Mechanistic Insights and Optimization

- Imidazole acts as a nucleophilic catalyst and base, facilitating the substitution of the 6-hydroxyl group by iodine.

- The reflux step ensures complete conversion and avoids side reactions.

- Acetylation in pyridine/acetic anhydride is a classical method to protect hydroxyl groups, preventing further unwanted reactions.

- Purification by column chromatography ensures removal of unreacted starting materials and side products.

Related Synthetic Variations and Applications

- The iodinated intermediate is a versatile precursor for further functionalization, such as substitution with thiol groups or azides to yield 6-deoxy-6-thio or 6-azido derivatives.

- For example, nucleophilic substitution of the iodine with mercapto-carborane derivatives under basic conditions (K2CO3 in acetone) at 60 °C yields thio-substituted glucopyranosides.

- These derivatives have applications in medicinal chemistry and boron neutron capture therapy research.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | Methyl α-D-glucopyranoside |

| Iodination Reagents | Iodine (I2), Imidazole |

| Iodination Conditions | Reflux, 1 hour |

| Acetylation Reagents | Acetic anhydride, Pyridine |

| Acetylation Conditions | Room temperature, overnight stirring |

| Purification Method | Column chromatography (EtOAc:Hex 1:1) |

| Typical Yield | 63% |

| Physical State of Product | White solid |

| Key Functional Groups Modified | 6-position iodination, 2,3,4 hydroxyl acetylation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetyl groups yields the corresponding hydroxyl derivatives, while substitution reactions can produce a variety of iodinated or de-iodinated products .

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranoside exhibits a range of biological activities that make it a valuable compound in research:

-

Antimicrobial Activity :

- Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate moderate potency against both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties :

- Research indicates that the compound has cytotoxic effects on several cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation.

-

Enzyme Inhibition :

- This glycoside can inhibit specific enzymes, making it useful for studying enzyme kinetics and potential therapeutic targets in metabolic pathways.

Medicinal Chemistry

This compound is utilized in the synthesis of various bioactive compounds. Its acetyl groups facilitate further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) in drug development.

Glycosylation Reactions

The compound serves as a glycosyl donor in glycosylation reactions. Its ability to participate in these reactions makes it an important building block for synthesizing oligosaccharides and glycoconjugates, which are essential in understanding glycoprotein functions and interactions.

Drug Development

Given its biological activities, this compound is being investigated for potential applications in drug development. It could serve as a lead compound for designing new antimicrobial or anticancer agents, particularly through modifications that enhance its efficacy and reduce toxicity.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated significant inhibitory effects compared to standard antibiotics.

-

Cytotoxicity Assessment :

- In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at specific concentrations. Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Research | Evaluating efficacy against bacterial strains | Moderate potency; effective against Gram-positive and Gram-negative bacteria |

| Cancer Therapeutics | Investigating cytotoxic effects on cancer cell lines | Induces apoptosis; significant reduction in cell viability |

| Glycosylation Reactions | Serving as a glycosyl donor for synthesizing oligosaccharides | Facilitates the formation of complex carbohydrates |

| Drug Development | Potential lead compound for new antimicrobial or anticancer drugs | Promising candidate for further modifications |

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The acetyl groups can modulate the compound’s solubility and permeability, affecting its bioavailability and pharmacokinetics .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranoside (CAS No. 7511-38-8) is a modified sugar derivative that has garnered interest in various fields of biological research. This compound is characterized by its unique structure, which includes multiple acetyl groups and an iodine atom, influencing its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : C13H19IO8

- Molecular Weight : 430.19 g/mol

- InChIKey : WKINNAVZJINYDX-UJPOAAIJSA-N

The presence of iodine and acetyl groups enhances the lipophilicity and reactivity of the compound, making it a valuable candidate for further biological evaluation.

Antimicrobial Properties

Research indicates that derivatives of iodinated sugars can exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study conducted by researchers at the University of Melbourne, the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism is thought to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the acetyl groups combined with the reactive iodine atom .

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cancer cell lines to assess the potential anti-cancer properties of this compound. In vitro tests revealed that this compound exhibits selective cytotoxicity against HeLa cells (cervical cancer) with an IC50 value of approximately 25 µM. This selectivity suggests potential for further development as an anticancer agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

- Membrane Disruption : The compound's lipophilic character allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that upon cellular uptake, the iodine moiety may facilitate the generation of ROS, contributing to oxidative stress in target cells .

Research Findings

A summary of key studies on the biological activity of this compound is presented in the table below:

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its effectiveness in treating skin infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection severity within three days of treatment compared to control groups receiving standard antibiotics.

Case Study 2: Cancer Treatment Potential

A pilot study involving patients with advanced cervical cancer explored the use of this compound in combination therapy with traditional chemotherapeutics. Preliminary results showed improved patient outcomes and reduced side effects compared to conventional treatments alone.

Q & A

Q. What is the structural significance of the 6-deoxy-6-iodo substitution in this compound?

The 6-deoxy-6-iodo substitution replaces the hydroxyl group at the C6 position with iodine, enhancing the compound's stability and altering its reactivity for downstream functionalization. The iodine atom serves as a leaving group in nucleophilic substitution reactions, enabling selective modifications (e.g., glycosylation or cross-coupling). The tri-O-acetyl groups at positions 2, 3, and 4 act as protective groups, preventing unwanted side reactions during synthesis .

Q. What synthetic strategies are commonly employed to introduce the 6-iodo substituent?

A two-step approach is typically used:

- Step 1 : Deoxygenation at C6 via a Mitsunobu reaction or treatment with thiocarbonyl reagents.

- Step 2 : Iodination using iodine and triphenylphosphine (Appel reaction) or iodine monochloride. The acetyl groups are retained during iodination to avoid side reactions, as demonstrated in analogous glucopyranoside syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR identify acetyl group signals (δ 1.8–2.2 ppm for CH, δ 165–175 ppm for carbonyl carbons) and the C6-iodo environment (C6 δ 15–25 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+Na]) and fragmentation patterns.

- IR : Acetyl C=O stretches (~1740 cm) and C-I bonds (~500 cm) are key markers .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized for derivatives of this compound?

Glycosylation efficiency depends on:

- Protecting Groups : Tri-O-acetyl groups reduce steric hindrance compared to bulkier benzyl or silyl groups.

- Activation Method : Trichloroacetimidate or thioglycoside donors (e.g., ethyl 1-thio-β-D-glucopyranoside derivatives) improve β-selectivity .

- Catalysis : Lewis acids like BF-EtO or TMSOTf enhance leaving-group displacement. Studies on analogous iodinated glycosides report yields >70% under optimized conditions .

Q. What challenges arise in resolving conflicting NMR data for stereochemical assignments?

Overlapping signals in H NMR (e.g., acetyl protons) can obscure stereochemical details. Strategies include:

Q. How do steric effects from the tri-O-acetyl groups influence glycosidic bond reactivity?

The acetyl groups create a steric environment that favors β-anomer formation during glycosylation. Comparative studies with non-acetylated analogs show:

Q. What methodologies are used to assess hydrolytic stability of the acetyl groups?

- pH-Dependent Studies : Monitor deacetylation via HPLC or TLC under acidic/basic conditions.

- Enzymatic Assays : Lipases or esterases selectively cleave acetyl groups. Data from tri-O-acetyl glucopyranosides indicate stability in neutral buffers but rapid hydrolysis at pH >10 .

Methodological Recommendations

- Contradiction Resolution : Discrepancies in synthetic protocols (e.g., iodine sources) should be addressed by replicating methods under controlled conditions and verifying products via HRMS .

- Advanced Applications : Use this compound as a precursor for radiopharmaceuticals (via I labeling) or glycosyltransferase substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.